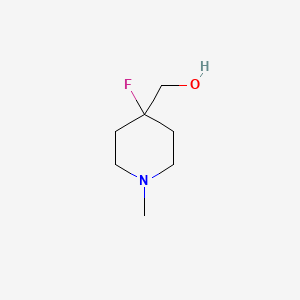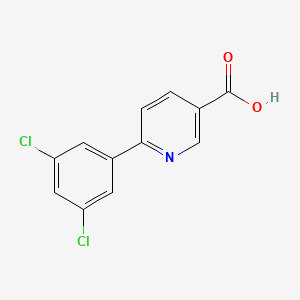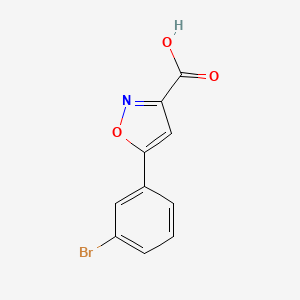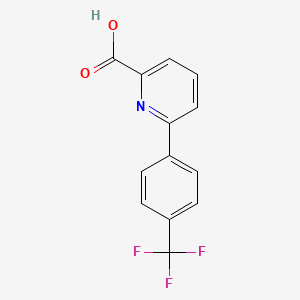
2-(4-Fluoronaphthalen-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-Fluoronaphthalen-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H8FN and its molecular weight is 185.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Sensing
- A chiral 1,8-diacridylnaphthalene-derived fluorosensor demonstrated enantioselective sensing for a broad variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, with enantioselectivities up to 4.5 in acetonitrile, showcasing its potential in chiral analysis (Mei & Wolf, 2004).
Fluorescence Sensing of Anions
- Research on (E)-1-((2-hydroxynaphthalen-1-yl)methylene)semicarbazide indicated that it could serve as a receptor for various anions in acetonitrile, enhanced by excited state intramolecular proton transfer (ESIPT), demonstrating a method for anion detection through fluorescence titration (Hua, 2010).
Novel Fluorescent Schiff Base for Cu(II) Ion Sensing
- A study synthesized a novel fluorescent Schiff base, showing high selectivity against Cu+2 ions, indicating its utility as a fluorescence sensor for copper ions in various solvents, including acetonitrile (Yıldırım & Kaya, 2010).
OLED Applications
- Synthesis of 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores was researched for their optical, thermal, and electroluminescence properties, showing potential for OLED applications due to their high fluorescence quantum yield and good thermal stability (Muruganantham et al., 2019).
Antioxidant Activity of Thiazolidin-4-one Derivatives
- The synthesis of thiazolidin-4-one derivatives from 4-fluorobenzaldehyde and their promising antioxidant activity highlights the potential therapeutic applications of these compounds (El Nezhawy et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


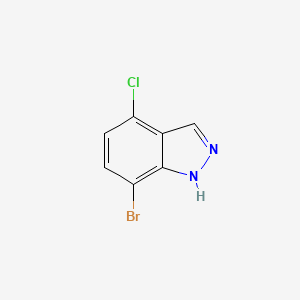
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
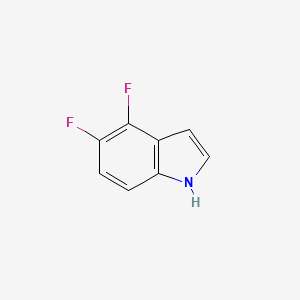
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
